molecular formula C17H17NO4 B5626840 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenoxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B5626840
M. Wt: 299.32 g/mol
InChI Key: RXHQNIKZXFJYIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonylchloride in an aqueous basic medium, followed by further treatment with various bromoacetamides to yield new compounds. These processes typically utilize polar aprotic solvents like DMF (dimethylformamide) and activators such as LiH (Abbasi et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infra-red spectroscopy (IR), alongside CHN analysis. These methods ensure the accurate determination of the synthesized compounds' structures (Abbasi et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving these compounds typically exhibit selectivity and specificity, contributing to their potential as therapeutic agents. For instance, their ability to inhibit enzymes like α-glucosidase indicates a mechanism by which they could modulate biological pathways, offering a basis for their application in treating conditions like diabetes (Abbasi et al., 2023).

Physical Properties Analysis

While the specific physical properties of "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenoxy)acetamide" are not directly reported, related compounds' physical properties such as melting points, solubility, and stability are typically characterized during the synthesis and post-synthesis processes. These properties are crucial for determining the compounds' applicability in various scientific and industrial settings.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with biological molecules, are essential for understanding the potential applications of these compounds. Their moderate activity against α-glucosidase enzyme suggests a potential therapeutic role, highlighting the importance of chemical properties in defining their biological efficacy (Abbasi et al., 2023).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-4-2-3-5-14(12)22-11-17(19)18-13-6-7-15-16(10-13)21-9-8-20-15/h2-7,10H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHQNIKZXFJYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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